molecular formula C19H21FN2O3S B11587441 2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587441
M. Wt: 376.4 g/mol
InChI Key: KXOPRVYHIDGKFX-UHFFFAOYSA-N
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Description

2-Methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido-thiazine scaffold. Its structure includes a 2-fluorophenyl substituent at the 6-position, a methyl group at the 8-position, and a 2-methylpropyl ester moiety at the 7-carboxylate position. The 4-oxo group contributes to its electrophilic reactivity, while the thiazine ring imparts conformational rigidity.

Properties

Molecular Formula

C19H21FN2O3S

Molecular Weight

376.4 g/mol

IUPAC Name

2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C19H21FN2O3S/c1-11(2)10-25-18(24)16-12(3)21-19-22(15(23)8-9-26-19)17(16)13-6-4-5-7-14(13)20/h4-7,11,17H,8-10H2,1-3H3

InChI Key

KXOPRVYHIDGKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CC=C3F)C(=O)OCC(C)C

Origin of Product

United States

Biological Activity

The compound 2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a member of the pyrimido-thiazine family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C20H24N2O4S
  • Molecular Weight : 388.5 g/mol
  • IUPAC Name : 2-methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
  • InChI Key : ZLBLSQMWULVMDP-UHFFFAOYSA-N

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. It may exert effects by inhibiting certain enzymes or modulating receptor activity, leading to various biological responses. The precise mechanisms remain an area of active research.

Antimicrobial Activity

Research has indicated that pyrimido-thiazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds structurally related to this compound demonstrate activity against a range of bacterial strains. For instance:

CompoundActivityReference
Pyrimido-thiazine derivativesAntibacterial against E. coli
Pyrimido-thiazinesAntimycobacterial activity

Antiviral Activity

Preliminary studies suggest potential antiviral properties. Compounds in this class have been evaluated for their ability to inhibit viral replication in cell-based assays. The specific antiviral mechanisms and efficacy against various viruses are still under investigation.

Anticancer Activity

There is emerging evidence that thiazine derivatives may possess anticancer properties. In studies examining cell proliferation and apoptosis in cancer cell lines, certain derivatives have shown promise in inhibiting tumor growth and inducing cell death.

Case Studies and Research Findings

  • Antibacterial Studies : A study evaluated the antibacterial effects of several thiazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the derivatives had varying degrees of effectiveness depending on their structural modifications.
  • Antiviral Assays : In vitro assays conducted on human cell lines demonstrated that certain pyrimidine derivatives could inhibit viral replication significantly more than established antiviral agents.
  • Cancer Cell Line Studies : Research involving the treatment of various cancer cell lines revealed that compounds similar to the target compound could induce apoptosis and inhibit cell cycle progression.

Comparison with Similar Compounds

Key Observations :

  • Para-Substituents (e.g., 4-fluorophenyl) : Improve electronic delocalization, stabilizing the pyrimido-thiazine core .
  • Halogen Effects : Bromine (in 2-bromophenyl analogs) increases molecular weight and lipophilicity, which may enhance membrane permeability .

Ester Group Modifications

The ester group at the 7-position influences solubility and metabolic stability:

Compound Name Ester Group Hydrophobicity (LogP)* Synthetic Yield (Reported) Reference
2-Methylpropyl 6-(2-fluorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate 2-Methylpropyl High Not reported N/A
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate Ethyl Moderate 60–75% (typical for esters)
2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile Methylthio Low 70–80%

Key Observations :

  • Ethyl/Methyl Esters : Offer balanced lipophilicity and are synthetically accessible via conventional esterification routes .
  • Methylthio Group (non-ester analog): Acts as a leaving group, enabling nucleophilic substitution reactions (e.g., with amines or phenols) .

Research Findings and Implications

Reactivity : The 4-oxo group and ester moiety make the target compound amenable to further derivatization, such as hydrolysis to carboxylic acids or transesterification .

Crystallographic Data : Related compounds (e.g., ethyl 7-methyl-3-oxo-5-phenyl derivatives) have been characterized via single-crystal X-ray diffraction, confirming planarity of the fused ring system .

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